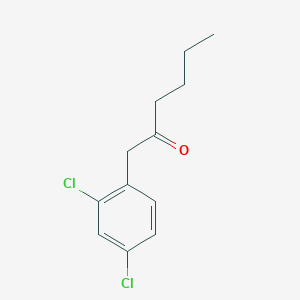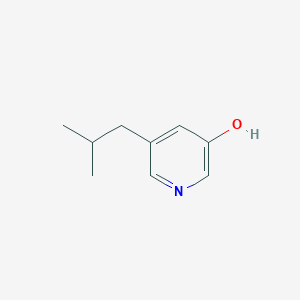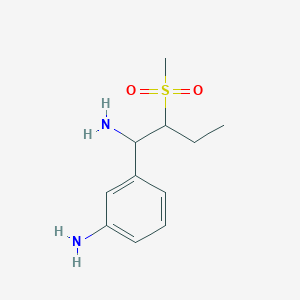
1-(2,4-Dichlorophenyl)hexan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Dichlorophenyl)hexan-2-one is an organic compound with the molecular formula C12H14Cl2O It is characterized by the presence of a hexan-2-one backbone substituted with a 2,4-dichlorophenyl group
Métodos De Preparación
The synthesis of 1-(2,4-Dichlorophenyl)hexan-2-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 2,4-dichlorobenzoyl chloride reacts with hexane in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield. These methods often employ optimized reaction conditions, including precise temperature control and the use of high-purity reagents .
Análisis De Reacciones Químicas
1-(2,4-Dichlorophenyl)hexan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Aplicaciones Científicas De Investigación
1-(2,4-Dichlorophenyl)hexan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable starting material for various chemical transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2,4-Dichlorophenyl)hexan-2-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by interacting with membrane components. The exact pathways and molecular targets can vary depending on the specific application and the biological context .
Comparación Con Compuestos Similares
1-(2,4-Dichlorophenyl)hexan-2-one can be compared with other similar compounds, such as:
2-(2,4-Dichlorophenyl)-1-(1H-1,2,4-triazol-1-yl)hexan-2-ol: This compound has a similar aromatic substitution pattern but differs in the functional groups attached to the hexane chain.
2,4-Dichlorophenylacetic acid: This compound shares the 2,4-dichlorophenyl group but has a different overall structure and chemical properties.
Propiedades
Fórmula molecular |
C12H14Cl2O |
|---|---|
Peso molecular |
245.14 g/mol |
Nombre IUPAC |
1-(2,4-dichlorophenyl)hexan-2-one |
InChI |
InChI=1S/C12H14Cl2O/c1-2-3-4-11(15)7-9-5-6-10(13)8-12(9)14/h5-6,8H,2-4,7H2,1H3 |
Clave InChI |
KKMBQHATQLKTPC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)CC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![5-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1-[tris(propan-2-yl)silyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15232153.png)

![methyl7-fluoro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate](/img/structure/B15232171.png)



![(7-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine hydrochloride](/img/structure/B15232207.png)

![2-(Pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetic acid](/img/structure/B15232217.png)

